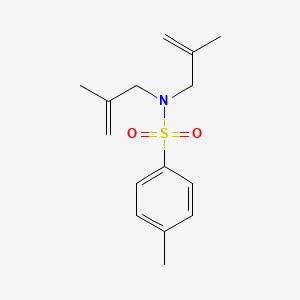![molecular formula C28H44N2 B14236731 N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine CAS No. 355376-23-7](/img/structure/B14236731.png)
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 2,6-di(propan-2-yl)phenyl groups attached to a butane-2,3-diamine backbone. Its molecular formula is C26H40N2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine typically involves the reaction of 2,6-di(propan-2-yl)aniline with butane-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; carried out under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby inhibiting enzymes like cytochrome c oxidase. This inhibition can lead to alterations in cellular respiration and other metabolic pathways .
Comparaison Avec Des Composés Similaires
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone instead of butane-2,3-diamine.
2,3-Bis(2,6-diisopropylphenylimino)butane: Another related compound with imino groups instead of amine groups.
Uniqueness: N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
355376-23-7 |
|---|---|
Formule moléculaire |
C28H44N2 |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine |
InChI |
InChI=1S/C28H44N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-22,29-30H,1-10H3 |
Clé InChI |
WIIBJIWFMHRYQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(C)C(C)NC2=C(C=CC=C2C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
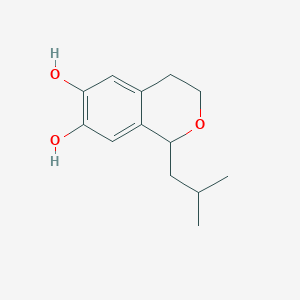
![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)

![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)
![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)
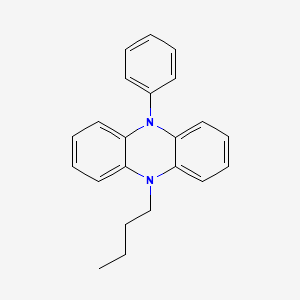
![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
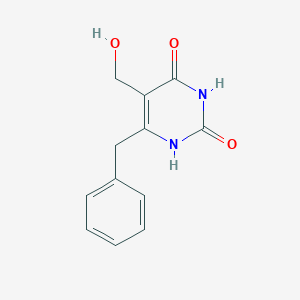
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
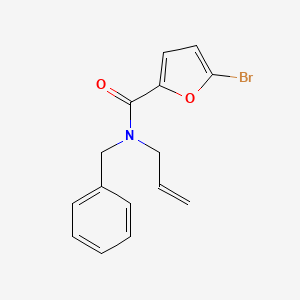
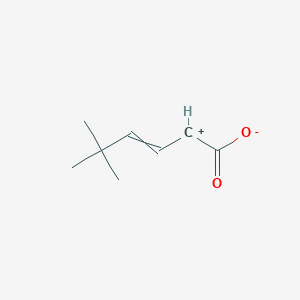
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
